5,6-Difluoroindol-2-one
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Overview
Description
5,6-Difluoroindol-2-one is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of fluorine atoms at the 5 and 6 positions of the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindol-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes reduction and cyclization reactions to yield the target compound. The reduction can be carried out using iron powder or palladium on carbon as catalysts .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles and quinones, which have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
5,6-Difluoroindol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Difluoroindol-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological receptors, leading to various biological effects. The compound can modulate signaling pathways, enzyme activities, and gene expression, contributing to its diverse biological activities .
Comparison with Similar Compounds
- 5-Fluoroindole-2-one
- 6-Fluoroindole-2-one
- 5,6-Dichloroindole-2-one
Comparison: Compared to its analogs, 5,6-Difluoroindol-2-one exhibits unique properties due to the presence of two fluorine atoms. These fluorine atoms enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications. The dual fluorination also provides a distinct advantage in medicinal chemistry, where fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug molecules .
Properties
IUPAC Name |
5,6-difluoroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQLYIBMBSJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC1=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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